molecular formula C₄₈H₆₆N₁₄O₁₅S₂ B1161526 Desmopressin S-sulfoxide Mixture

Desmopressin S-sulfoxide Mixture

Cat. No.: B1161526
M. Wt: 1143.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmopressin S-sulfoxide Mixture is a characterized impurity standard of Desmopressin, a synthetic analogue of vasopressin used therapeutically for conditions like central diabetes insipidus, nocturnal enuresis, and bleeding disorders such as mild hemophilia A and von Willebrand disease . This specific mixture is an oxidation product involving the sulfur atoms in the parent compound's disulfide bridge, which is critical for its structure and activity . Thoroughly characterized and supplied with a Certificate of Analysis, this mixture serves as a critical Reference Standard for analytical applications . It is ideally suited for stability-indicating method development and validation, quality control (QC) in the production of Desmopressin, and supporting regulatory filings for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . By providing a defined impurity, it aids researchers in monitoring product degradation, ensuring the safety and efficacy of pharmaceutical products, and complying with stringent guidelines from regulatory bodies such as the USP, EMA, JP, and BP . Please Note: This product is intended for research use only and is not approved for human consumption .

Properties

Molecular Formula

C₄₈H₆₆N₁₄O₁₅S₂

Molecular Weight

1143.25

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Pharmacokinetic Properties

Compound Structure Key Properties Biological Impact
Desmopressin S-Sulfoxide Methionine S-oxidation Increased polarity, altered solubility; stability influenced by lipid matrices Potential reduced receptor binding affinity compared to native desmopressin
Demeton-S-Methyl-Sulfoxide Organophosphate metabolite High aqueous solubility; hydrolytically stable Insecticidal activity; toxicological profile requires stringent handling
Dimethyl Sulfoxide (DMSO) Sulfoxide solvent Amphiphilic solvent; enhances membrane permeability Used as a cryoprotectant; low acute toxicity but potential irritancy
Mesoridazine S-Sulfoxide Phenothiazine derivative Chiral sulfoxide; enantiomer-specific toxicity S-enantiomer exhibits higher toxicity due to metabolic conversion to sulfide forms

Stability and Degradation Pathways

  • Desmopressin S-Sulfoxide : Lipid matrices (e.g., Peceol®) accelerate burst release (34.3% in glyceride medium vs. 8.0% in fed-state medium without lipids) due to surfactant interactions. Lipase-mediated degradation further modulates release kinetics .
  • Demeton-S-Methyl-Sulfoxide : Stable under physiological pH but requires respiratory protection in concentrated forms due to toxicity risks .
  • DMSO : Chemically stable but facilitates oxidative degradation of co-formulated drugs .

Pharmacological Efficacy and Toxicity

  • Stereochemical Effects :
    • The S-sulfoxide enantiomer of mesoridazine is 10-fold more toxic than the R-form due to enzymatic reduction by methionine sulfoxide reductase (MsrA) .
    • In contrast, S-sulfoxide forms of certain Plasmodium inhibitors (e.g., analogue GS1 25) show superior binding affinity over R-isomers .

Research Findings and Data Tables

Table 1: Lipid Composition in Fed-State Media Affecting Desmopressin Release

Component Peceol® Composition (%) Role in Drug Release
Monoglycerides 45.8 Enhance solubilization via micelle formation
Diglycerides 42.2 Substrate for lipase-mediated hydrolysis
Triglycerides 8.9 Slow degradation, prolonging drug release

Table 2: Burst Release of Desmopressin in Different Media

Medium Burst Release (% at 0 min) Lipase Impact
Fasted State (no lipid) 4.4 ± 0.9 Minimal lipid disruption
Fed State (no lipid) 8.0 ± 3.2 Surfactants increase membrane permeability
Milk Medium 20.0 ± 5.7 Protein-lipid interactions delay lipase activity
Glyceride Medium 34.3 ± 9.3 High monoglyceride content accelerates burst release

Preparation Methods

Reaction Parameters and Optimization

  • Desmopressin Concentration : 5 mg/mL in aqueous solution.

  • Oxidizing Agent : 30% (w/w) H₂O₂, added at a 1:20 volumetric ratio (H₂O₂:desmopressin solution).

  • pH Control : Adjusted to 6.5 using dilute ammonia or acetic acid to prevent peptide degradation.

  • Temperature : Maintained at 2–8°C to minimize side reactions and preserve peptide integrity.

  • Reaction Time : 48 hours under refrigeration ensures complete conversion while avoiding excessive oxidation.

This protocol yields a crude mixture containing 25–40% sulfoxide impurities, contingent on starting material purity and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Purification

Crude reaction mixtures require rigorous purification to isolate S-sulfoxide derivatives. Reverse-phase HPLC with optimized mobile phases achieves high-resolution separation.

Chromatographic Conditions

ParameterSpecification
Stationary PhaseOctadecylsilane (C18) bonded silica, 10 µm particles
Column Dimensions250 mm × 50 mm
Mobile Phase A0.5% acetic acid, pH 6.5 (ammonia-adjusted)
Mobile Phase BAcetonitrile
Gradient Program22–35% B over 50 minutes
Flow RateNot specified (standardized for column geometry)
Detection Wavelength220 nm

Linear gradient elution effectively resolves desmopressin sulfoxide from unreacted peptide and sulfone contaminants, achieving >95% purity in collected fractions. The acetic acid-acetonitrile system enhances selectivity by modulating hydrophobic interactions between the peptide and stationary phase.

Solvent Removal and Concentration Techniques

Post-HPLC fractions undergo solvent evaporation to concentrate sulfoxide impurities. Rotary evaporation under controlled conditions prevents thermal degradation:

  • Temperature : 30–35°C water bath

  • Vacuum : <−0.09 MPa

  • Residual Solvent : <5% acetonitrile (v/v)

This step reduces sample volume by 80–90%, preparing the solution for lyophilization without compromising sulfoxide stability.

Lyophilization and Final Product Characterization

Freeze-drying converts the concentrated solution into a stable powder. Critical lyophilization parameters include:

Time (h)Temperature (°C)Vacuum (MPa)
4−40Atmospheric
25−250
15−50
10250
5330

This profile ensures gradual sublimation, preventing cake collapse and preserving the sulfoxide’s structural integrity. Post-lyophilization, the product exhibits >95% purity by HPLC and matches the theoretical molecular weight (1084.42 Da) via mass spectrometry.

Analytical Methods for Purity Assessment

HPLC-DAD : Primary purity assessment using the aforementioned chromatographic conditions, with peak area normalization quantifying sulfoxide content.
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and detects oxidative modifications.
Stability Testing : Accelerated aging studies (40°C/75% RH) monitor sulfoxide-to-sulfone conversion rates, critical for shelf-life determination.

Challenges in Synthesis and Stability Considerations

  • Over-Oxidation Risk : Excessive H₂O₂ or elevated temperatures promote sulfone formation, necessitating strict reaction controls.

  • pH Sensitivity : Desmopressin undergoes deamidation at pH >7, requiring precise buffering during oxidation.

  • Lyophilization-Induced Stress : Rapid freezing or high residual moisture (>1%) destabilizes sulfoxides, mandating optimized freeze-drying cycles.

Applications in Pharmaceutical Research

  • Reference Standards : Certified sulfoxide mixtures enable quantification in drug substance batches.

  • Degradation Pathway Mapping : Forced degradation studies identify critical quality attributes for formulation optimization.

  • Excipient Screening : Co-lyoprotectants (e.g., trehalose) are evaluated alongside sulfoxides to enhance stability .

Q & A

Basic: What analytical methods are recommended for characterizing Desmopressin S-sulfoxide mixtures?

Answer:
Characterization should combine chromatographic separation (e.g., HPLC or GC) with spectroscopic validation (UV-Vis, mass spectrometry). For sulfoxide identification, UV absorption at specific wavelengths (e.g., 280 nm for peptide bonds) and mass spectral analysis (using a reference standard) are critical. For example, USP protocols for Desmopressin Acetate recommend dissolving samples in a water-methanol mixture (1:1) and comparing fragmentation patterns against certified standards using high-resolution MS . Ensure solvent purity (e.g., DMSO impurities <0.1% via GC) to avoid interference .

Advanced: How can experimental design account for lipid interactions in Desmopressin S-sulfoxide release studies?

Answer:
Incorporate fed-state simulated intestinal fluids (e.g., FeSSIF-V2) to mimic physiological lipid environments. Use dynamic lipolysis models with lipase enzymes (e.g., Thermomyces lanuginosus lipase at 571–1,142 U/mL) to study release kinetics. Key parameters:

  • Lipid composition : Mono-/di-/triglyceride ratios (e.g., 45.8% monoglycerides, 42.2% diglycerides) .
  • Surfactant effects : Monitor burst release in lipid-rich media (e.g., 34.3% release in glyceride media vs. 8.0% in lipid-free media) .
  • pH control : Maintain pH 6.5 with automated NaOH titration during lipolysis .

Basic: What stability challenges arise in Desmopressin S-sulfoxide formulations?

Answer:
Degradation pathways include oxidation (sulfoxide group sensitivity) and enzymatic cleavage (e.g., α-chymotrypsin in intestinal fluids). Stability testing should:

  • Use acidified samples (1 M HCl) post-lipolysis to inhibit enzymatic activity .
  • Track degradation constants (k) via HPLC under simulated physiological conditions (e.g., k = 0.02 min⁻¹ in lipolysis media) .

Advanced: How should researchers resolve contradictory data on drug release kinetics across lipid matrices?

Answer:
Contradictions often stem from lipid-surfactant interactions or substrate competition . Mitigation strategies:

  • Control experiments : Compare release in lipid-free vs. lipid-rich media (e.g., delayed release in milk medium due to competing lipase substrates) .
  • Statistical validation : Apply one-way ANOVA with post-hoc tests (e.g., Newman-Keuls) to assess significance of release differences .
  • Data normalization : Account for burst release effects by subtracting baseline values (e.g., 0-minute samples) .

Basic: What pharmacopeial standards apply to Desmopressin-related compounds?

Answer:
Refer to USP-NF monographs for Desmopressin Acetate, which specify:

  • Purity thresholds : ≤0.1% total impurities via GC .
  • Assay protocols : UV absorption at 280 nm and mass spectral validation using reference standards .

Advanced: How can degradation pathways of Desmopressin S-sulfoxide be modeled in silico?

Answer:
Combine molecular dynamics simulations with experimental validation :

  • Degradation constants : Derive k values from in vitro lipolysis data .
  • Oxidative susceptibility : Use density functional theory (DFT) to predict sulfoxide reactivity under varying pH/temperature.
  • Cross-reference databases : Validate predictions against NIST Chemistry WebBook entries for sulfoxide stability .

Basic: What are best practices for synthesizing Desmopressin S-sulfoxide mixtures?

Answer:

  • Oxidation conditions : Use controlled peroxide exposure to convert thioether to sulfoxide.
  • Purification : Employ reverse-phase chromatography to isolate sulfoxide from parent compounds.
  • Validation : Confirm molar ratios via NMR integration or LC-MS peak area analysis .

Advanced: How to design a robust literature review on sulfoxide mixtures?

Answer:

  • Source selection : Prioritize peer-reviewed journals (e.g., The AAPS Journal) and pharmacopeial guidelines (USP-NF) .
  • Synthesis frameworks : Organize findings by lipid interaction mechanisms or degradation pathways rather than individual studies .
  • Contradiction mapping : Use tables to compare release kinetics across experimental conditions (e.g., lipid type, enzyme concentration) .

Basic: How to validate analytical methods for Desmopressin S-sulfoxide?

Answer:
Follow ICH Q2(R1) guidelines :

  • Linearity : Test 80–120% of target concentration.
  • Recovery : Spiked samples should yield 95–105% recovery.
  • Precision : ≤2% RSD for intraday/interday replicates .

Advanced: What strategies improve reproducibility in sulfoxide mixture studies?

Answer:

  • Protocol standardization : Adopt USP methods for DMSO purity testing and lipolysis model parameters .
  • Data transparency : Publish raw chromatograms, statistical scripts, and lipase activity units.
  • Replication : Independent validation of burst release claims (e.g., 34.3% in glyceride media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.